Crystallography and Structural Landscape of N-Methyl-2-(1H-pyrazol-4-yl)ethanamine: An In-Depth Technical Guide
Crystallography and Structural Landscape of N-Methyl-2-(1H-pyrazol-4-yl)ethanamine: An In-Depth Technical Guide
Executive Summary
N-Methyl-2-(1H-pyrazol-4-yl)ethanamine is a bifunctional aliphatic-heterocyclic building block of high importance in modern medicinal chemistry, particularly in the development of histamine receptor ligands and targeted kinase inhibitors. The compound exists predominantly in two forms: the neutral free base (CAS: 956949-79-4) and the highly water-soluble dihydrochloride salt (CAS: 1609403-02-2)[1]. Understanding its solid-state architecture through Single-Crystal X-Ray Diffraction (SCXRD) is critical for rational drug design, as the crystal packing reveals the precise hydrogen-bonding networks, tautomeric preferences, and conformational flexibilities that dictate its interaction with biological targets.
Molecular Anatomy and Tautomeric Equilibria
The structural core of N-Methyl-2-(1H-pyrazol-4-yl)ethanamine features a 1H-pyrazole ring—a five-membered, π-excessive heterocycle containing adjacent pyrrole-like (N-H) and pyridine-like (N) nitrogen atoms. This dual electronic nature allows the pyrazole core to act simultaneously as a hydrogen bond donor and acceptor, a property that heavily influences its solid-state packing[2].
In the free base form, the molecule is subject to rapid annular tautomerism between the 1H and 2H states. However, upon crystallization, the lattice energy typically traps the molecule in a single tautomeric form. When converted to the dihydrochloride salt, protonation occurs at both the secondary aliphatic amine of the ethanamine chain and the pyridine-like nitrogen of the pyrazole core, completely altering the electrostatic landscape and resulting in a rigidified, heavily hydrogen-bonded network driven by chloride counterions.
Caption: Tautomeric equilibria and protonation states of N-Methyl-2-(1H-pyrazol-4-yl)ethanamine.
Supramolecular Hydrogen-Bonding Motifs
The solid-state assembly of 1H-pyrazoles is governed by intermolecular N–H···N hydrogen bonds. Extensive crystallographic database mining and theoretical modeling have established that the steric bulk of substituents at the C3 and C5 positions dictates the resulting supramolecular motif[3].
According to empirical rules based on the accessible surface area of the nitrogen atoms, pyrazoles with bulky C3/C5 substituents predominantly form isolated dimers or tetramers. Conversely, pyrazoles with small or no substituents at C3/C5 minimize steric hindrance and preferentially assemble into extended trimers or continuous helical/linear catemers[4]. Because N-Methyl-2-(1H-pyrazol-4-yl)ethanamine is substituted exclusively at the C4 position, it falls into the latter category, strongly favoring the formation of catemeric chains or trimeric rings in its free base solid state[2].
Caption: Predictive logic for supramolecular hydrogen-bonding motifs in 1H-pyrazoles.
Self-Validating Experimental Protocol for SCXRD
To accurately determine the crystal structure of this compound, a rigorous, self-validating crystallographic workflow is required. The protocol below embeds quality-control checkpoints at every stage to ensure the scientific integrity of the final structural model.
Step 1: Solvent Screening and Crystallization
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Procedure: Dissolve 50 mg of the API in a minimum volume of a primary solvent (e.g., methanol for the dihydrochloride salt, ethyl acetate for the free base). Use vapor diffusion with an antisolvent (e.g., diethyl ether) at 4 °C.
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Causality: Vapor diffusion provides a slow, controlled supersaturation gradient, which is critical for growing diffraction-quality single crystals without twinning.
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Validation Check: Inspect under polarized light. Extinction of light upon rotation confirms a single, untwinned crystalline domain.
Step 2: Crystal Harvesting and Cryoprotection
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Procedure: Submerge the selected crystal (approx. 0.1 × 0.1 × 0.2 mm) in a drop of Paratone-N oil. Mount on a MiTeGen loop and immediately transfer to the diffractometer's cold stream (100 K).
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Causality: Cryoprotection is strictly required to prevent the formation of crystalline ice rings, which obscure high-angle reflections. Data collection at 100 K minimizes atomic thermal vibrations (reducing Debye-Waller factors), yielding higher resolution data and more precise bond lengths.
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Validation Check: Initial diffraction frames must show sharp, well-defined spots extending beyond 0.8 Å resolution without powder rings.
Step 3: Data Collection and Reduction
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Procedure: Collect full-sphere data using Mo Kα ( λ=0.71073 Å) or Cu Kα ( λ=1.54184 Å) radiation. Integrate reflections and apply multi-scan absorption corrections (e.g., SADABS).
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Causality: Full-sphere collection ensures high data redundancy, which is mathematically necessary to accurately model the flexible N-methylethanamine side chain and identify the correct tautomer.
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Validation Check: The internal agreement factor ( Rint ) must be <0.05 , validating that symmetrically equivalent reflections are consistent.
Step 4: Structure Solution and Refinement
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Procedure: Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Locate hydrogen atoms from the difference Fourier map and refine them freely or using riding models.
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Causality: Locating the pyrazole N-H proton empirically from the electron density map is the only definitive way to confirm which tautomer crystallized.
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Validation Check: The final refinement must yield R1<0.05 and wR2<0.15 . A final CheckCIF report must show no Level A or B alerts, confirming a self-consistent structural model.
Caption: Self-validating experimental workflow for Single-Crystal X-Ray Diffraction.
Quantitative Crystallographic Projections
The table below summarizes the expected and typical quantitative crystallographic parameters for N-Methyl-2-(1H-pyrazol-4-yl)ethanamine, comparing the free base and the dihydrochloride salt based on established 4-substituted pyrazole literature[2].
| Parameter | Free Base (CAS: 956949-79-4) | Dihydrochloride (CAS: 1609403-02-2) | Causality & Structural Notes |
| Molecular Formula | C₆H₁₁N₃ | C₆H₁₃Cl₂N₃ | Salt formation adds 2 HCl equivalents. |
| Primary H-Bond Motif | Catemer or Trimer | Complex 3D Ionic Network | Lack of C3/C5 bulk drives catemer/trimer formation in free base[4]. |
| H-Bond Donors | 2 (Pyrazole N-H, Amine N-H) | 4 (Pyrazolium N-H x2, Amine N-H x2) | Protonation activates the pyridine-like nitrogen and secondary amine. |
| H-Bond Acceptors | 2 (Pyrazole N, Amine N) | 2 (Chloride ions) | Chlorides act as terminal acceptors, bridging multiple API molecules. |
| Typical Space Group | P2₁/c or P-1 | P2₁2₁2₁ or P2₁/c | Salts often crystallize in higher symmetry or denser packing arrangements. |
| Chain Conformation | Extended (antiperiplanar) | Folded or Extended | Driven by the necessity to maximize electrostatic contacts with Cl⁻. |
| Packing Efficiency | ~65-68% | ~70-74% | Ionic interactions in the salt form tightly pack the crystal lattice. |
Conclusion
The crystallographic analysis of N-Methyl-2-(1H-pyrazol-4-yl)ethanamine provides an essential window into the physicochemical properties of this important pharmacophore. By employing a rigorous, self-validating SCXRD protocol, researchers can definitively map its tautomeric state, conformational flexibility, and supramolecular hydrogen-bonding motifs. These structural insights are indispensable for optimizing the binding affinity and pharmacokinetic profiles of next-generation pyrazole-based therapeutics.
References
- Chembase. "956949-79-4 | N-methyl-2-(1H-pyrazol-4-yl)ethanamine". Chembase.cn.
- ChemScene. "1609403-02-2 | N-Methyl-2-(1H-pyrazol-4-yl)ethanamine dihydrochloride". Chemscene.com.
- MDPI. "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison". Crystals.
- ARKIVOC. "Classification of hydrogen-bond motives in crystals of NH-pyrazoles: a mixed empirical and theoretical approach". Arkat-usa.org.
- ResearchGate. "(PDF) Classification of hydrogen-bond motives in crystals of NH-pyrazoles: A mixed empirical and theoretical approach". Researchgate.net.
